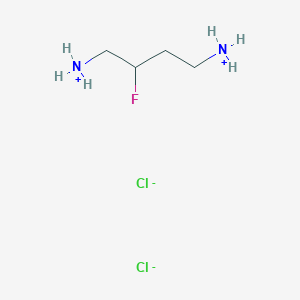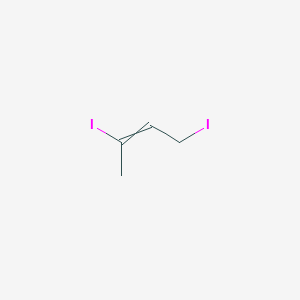
(1r,4r)-Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a carboxylate group and a phenoxy methyl group. The phenoxy group is further substituted with a boronate ester, making it a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexanecarboxylate typically involves multiple steps:
Formation of the Boronate Ester: This step involves the reaction of phenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Formation of the Cyclohexane Derivative: The cyclohexane derivative is synthesized by reacting cyclohexanecarboxylic acid with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Coupling Reaction: The final step involves the coupling of the boronate ester with the cyclohexane derivative using a Suzuki-Miyaura cross-coupling reaction, which typically requires a palladium catalyst and a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form phenol derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to their structural complexity and functional group diversity.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of (1r,4r)-Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexanecarboxylate largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: An aromatic alcohol used in fragrances and as a building block in organic synthesis.
p-Hydroxyphenylethanol: A phenolic compound with applications in pharmaceuticals and cosmetics.
4-Hydroxybenzaldehyde: A key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Uniqueness
What sets (1r,4r)-Methyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexanecarboxylate apart is its combination of a boronate ester with a cyclohexane carboxylate structure, providing unique reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C21H31BO5 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
methyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H31BO5/c1-20(2)21(3,4)27-22(26-20)17-10-12-18(13-11-17)25-14-15-6-8-16(9-7-15)19(23)24-5/h10-13,15-16H,6-9,14H2,1-5H3 |
Clave InChI |
OFPXPNIIACWOGG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC(CC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13723946.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)
![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
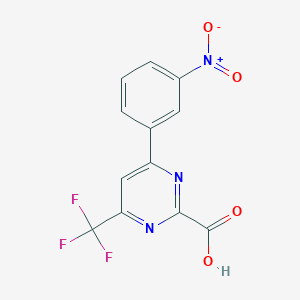
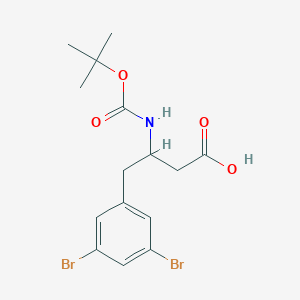
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)
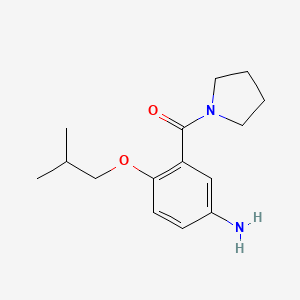
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)

![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)
